

Gsnkskpk-NH2 peptide synthesis and purification protocols

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Compound of Interest		
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Application Notes and Protocols for Gsnkskpk-NH2 Peptide

Application Note: Synthesis and Purification of Gsnkskpk-NH2, a Substrate for N-Myristoyltransferase

Introduction

The peptide **Gsnkskpk-NH2** is a model substrate for the enzyme N-myristoyltransferase (NMT), based on the N-terminal sequence of the c-Src protein.[1] NMT catalyzes the covalent attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine residue of a variety of eukaryotic and viral proteins. This lipid modification, known as N-myristoylation, plays a crucial role in mediating protein-protein and protein-membrane interactions, thereby influencing signal transduction pathways. The chemical synthesis and subsequent purification of **Gsnkskpk-NH2** are essential for in vitro studies of NMT activity, inhibitor screening, and understanding the downstream effects of protein myristoylation.

This document outlines the protocols for the chemical synthesis of **Gsnkskpk-NH2** using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis Strategy







The synthesis of **Gsnkskpk-NH2** is achieved through a stepwise assembly of amino acids on a solid support.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for the temporary protection of the α -amino group of the amino acids. The peptide is assembled from the C-terminus to the N-terminus.[3][4] Given the desired C-terminal amide, a Rink Amide resin is the solid support of choice.[5][6]

Purification Strategy

Following cleavage from the resin and removal of side-chain protecting groups, the crude peptide is purified to a high degree of homogeneity using RP-HPLC. This technique separates the target peptide from impurities based on differences in hydrophobicity.

Quantitative Data Summary

The following table presents illustrative data for a typical synthesis and purification of **Gsnkskpk-NH2** at a 0.1 mmol scale. Actual results may vary depending on the specific synthesis conditions and equipment.



Parameter	Value	Notes
Synthesis Scale	0.1 mmol	Based on the initial loading of the Rink Amide resin.
Theoretical Yield (Crude)	95.3 mg	Calculated based on the molecular weight of Gsnkskpk-NH2 (852.05 g/mol).
Actual Yield (Crude)	78.1 mg	Typical yield after cleavage and precipitation.
Crude Purity (by HPLC)	~75%	Representative purity before purification.
Final Yield (Purified)	45.2 mg	Yield after RP-HPLC purification and lyophilization.
Final Purity (by HPLC)	>98%	High purity suitable for biological assays.
Mass Verification (ESI-MS)	852.1 [M+H]+	Confirms the identity of the synthesized peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Gsnkskpk-NH2

This protocol describes the manual synthesis of **Gsnkskpk-NH2** on a Rink Amide resin using the Fmoc/tBu strategy.

- 1. Resin Preparation and Swelling:
- Weigh 0.13 g of Rink Amide resin (substitution ~0.75 mmol/g) for a 0.1 mmol scale synthesis and place it in a reaction vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
- Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.[6]



2. Fmoc Deprotection:

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- · Drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
- 3. Amino Acid Coupling Cycle (repeated for each amino acid):
- The peptide sequence is assembled in reverse order: Lys(Boc), Pro, Lys(Boc), Ser(tBu), Asn(Trt), Lys(Boc), Ser(tBu), Gly.
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.4 mmol) and 3.95 equivalents of HBTU (0.395 mmol) in 2 mL of DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol) to the amino acid solution and vortex for 1 minute to pre-activate.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[6]
- Proceed to the next Fmoc deprotection step until the entire sequence is assembled.

4. Cleavage and Deprotection:

- After the final amino acid coupling and deprotection, wash the peptide-resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- Add 5 mL of the cleavage cocktail to the dried resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.



Protocol 2: Purification of Gsnkskpk-NH2 by RP-HPLC

1. Sample Preparation:

- Dissolve the crude peptide in a minimal volume of 50% acetonitrile/water.
- Filter the solution through a 0.45 µm syringe filter to remove any particulates.

2. HPLC System and Conditions:

- Column: Preparative C18 column (e.g., 21.2 mm x 250 mm, 10 μm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Flow Rate: 15 mL/min.
- Detection: 220 nm.
- Gradient: A linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes. The gradient should be optimized based on an initial analytical run.

3. Purification Run:

- Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 20 minutes.
- Inject the filtered peptide solution onto the column.
- Run the gradient and collect fractions corresponding to the major peak.

4. Analysis and Lyophilization:

- Analyze the collected fractions using analytical RP-HPLC to determine their purity.
- Confirm the identity of the peptide in the pure fractions using mass spectrometry (e.g., ESI-MS).
- Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final purified peptide as a white powder.

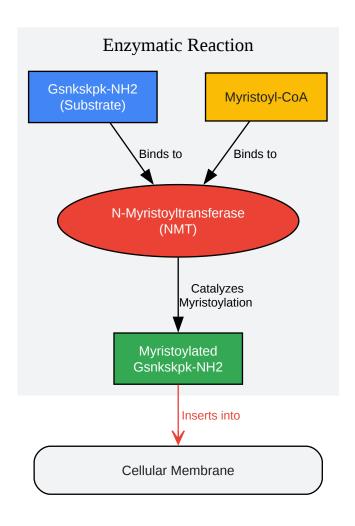
Visualizations





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Caption: Experimental workflow for **Gsnkskpk-NH2** synthesis and purification.



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